2-Azaspiro[4.4]nonane-4-carboxylic acid
Description
2-Azaspiro[4.4]nonane-4-carboxylic acid is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom at the 2-position and a carboxylic acid group at the 4-position. Its synthesis involves multistep routes, including cyanide substitution and hydrolysis, as demonstrated by Derkach et al., who achieved a 7.9% overall yield via tert-butyl protection and deprotection steps . Key physicochemical properties include a melting point of 138–141°C and distinct NMR signals (e.g., δ 12.50 ppm for the carboxylic proton in DMSO-d6) .
This compound serves as a versatile building block in drug discovery, particularly for anticonvulsant agents. Derivatives such as N-phenylamino-substituted variants exhibit significant 5-HT1A/5-HT2A receptor affinity and anticonvulsant activity in preclinical models .
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMLGZCITVPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane-4-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of 2-Azaspiro[4.4]nonane-4-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Compounds with Varied Substituents
a) SSR180711 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid, 4-Bromophenyl Ester)
- Structure: Features a diazabicyclo[3.2.2]nonane core with a bromophenyl ester substituent.
- Activity : Acts as a selective α7 nicotinic acetylcholine receptor (n-AChR) partial agonist, showing promise in cognitive dysfunction models .
- Key Difference : The ester group and additional nitrogen enhance receptor binding but reduce polarity compared to the carboxylic acid analog.
b) N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane-1,3-diones
Heteroatom-Modified Spirocycles
a) 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid
- Structure : Replaces one nitrogen with oxygen in the spiro ring.
- Properties : Molecular weight 171.20 (identical to parent compound), but altered electronic distribution due to oxygen’s electronegativity .
b) 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
Derivatives with Protective Groups
a) 2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic Acid
- Structure : Boc-protected nitrogen enhances solubility in organic solvents.
- Synthesis : Achieved via Boc2O-mediated protection, yielding 50% in stepwise reactions .
- Utility : Intermediate for peptide coupling or further functionalization .
b) Hydrochloride Salts (e.g., 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride)
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
- Structure-Activity Relationships: The carboxylic acid group in 2-azaspiro[4.4]nonane-4-carboxylic acid enhances hydrogen bonding, critical for anticonvulsant activity, while esterification (e.g., SSR180711) shifts activity toward receptor modulation.
- Synthetic Accessibility : Multigram synthesis of the parent compound is feasible but low-yielding (7.9%), whereas Boc-protected derivatives streamline downstream modifications .
- Therapeutic Potential: Diazaspiro and oxa-azaspiro analogs highlight the role of heteroatom placement in tuning bioavailability and target engagement.
Biological Activity
2-Azaspiro[4.4]nonane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of 2-Azaspiro[4.4]nonane-4-carboxylic acid is with a molecular weight of approximately 139.20 g/mol. The compound features a spirocyclic structure that includes a nitrogen atom, contributing to its distinctive chemical properties and biological interactions.
The biological activity of 2-Azaspiro[4.4]nonane-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group enhances its solubility and reactivity, allowing it to participate in biochemical pathways that modulate cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in extracellular matrix remodeling and have roles in cancer metastasis .
- Antimicrobial Activity : Preliminary studies suggest that 2-Azaspiro[4.4]nonane-4-carboxylic acid exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Antimicrobial Studies
A study evaluating the antimicrobial effects of various derivatives found that 2-Azaspiro[4.4]nonane-4-carboxylic acid demonstrated moderate activity against several bacterial strains. The results are summarized in the table below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Azaspiro[4.4]nonane-4-carboxylic acid | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Matrix Metalloproteinase Inhibition
In vitro assays have demonstrated the inhibitory effects of 2-Azaspiro[4.4]nonane-4-carboxylic acid on MMP-2 and MMP-9:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-Azaspiro[4.4]nonane-4-carboxylic acid | 15.5 | MMP-2 |
| 22.3 | MMP-9 |
These findings indicate that the compound could serve as a lead structure for developing more potent MMP inhibitors for therapeutic applications in cancer treatment.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of 2-Azaspiro[4.4]nonane-4-carboxylic acid to evaluate their biological activities, particularly focusing on their effects on MMPs. The research highlighted the importance of structural modifications in enhancing biological efficacy, demonstrating that specific substitutions led to increased inhibitory activity against MMPs .
- Antimicrobial Efficacy : Another research effort explored the antimicrobial potential of this compound against drug-resistant bacterial strains, revealing promising results that warrant further investigation into its application as an antibacterial agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
